(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)propanedinitrile
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Overview
Description
2-[3-CYANO-4-PHENYL-5,6,7,8-TETRAHYDRO-2(1H)-QUINOLINYLIDEN]MALONONITRILE is a complex organic compound with a unique structure that includes a quinoline ring system
Preparation Methods
The synthesis of 2-[3-CYANO-4-PHENYL-5,6,7,8-TETRAHYDRO-2(1H)-QUINOLINYLIDEN]MALONONITRILE typically involves multi-step organic reactions. One common method includes the condensation of malononitrile with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring. Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation
Scientific Research Applications
2-[3-CYANO-4-PHENYL-5,6,7,8-TETRAHYDRO-2(1H)-QUINOLINYLIDEN]MALONONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-CYANO-4-PHENYL-5,6,7,8-TETRAHYDRO-2(1H)-QUINOLINYLIDEN]MALONONITRILE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and malononitrile-based compounds. Compared to these, 2-[3-CYANO-4-PHENYL-5,6,7,8-TETRAHYDRO-2(1H)-QUINOLINYLIDEN]MALONONITRILE is unique due to its specific structure and the presence of both cyano and phenyl groups.
Properties
Molecular Formula |
C19H14N4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C19H14N4/c20-10-14(11-21)19-16(12-22)18(13-6-2-1-3-7-13)15-8-4-5-9-17(15)23-19/h1-3,6-7,23H,4-5,8-9H2 |
InChI Key |
YGSORLXLUSLGMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=C(C#N)C#N)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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